molecular formula C10H5BrN2 B11875293 2-Bromoquinoline-6-carbonitrile

2-Bromoquinoline-6-carbonitrile

Cat. No.: B11875293
M. Wt: 233.06 g/mol
InChI Key: DDBQBIHNQHJVMH-UHFFFAOYSA-N
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Description

2-Bromoquinoline-6-carbonitrile is a heterocyclic aromatic compound with the molecular formula C10H5BrN2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and industrial chemistry. The compound is characterized by the presence of a bromine atom at the second position and a nitrile group at the sixth position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-6-carbonitrile typically involves the bromination of quinoline derivatives followed by the introduction of the nitrile group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The nitrile group can be introduced via a Sandmeyer reaction, where the corresponding amine is converted to a diazonium salt and then reacted with copper(I) cyanide .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis and solvent-free conditions are also explored to make the process more environmentally friendly and efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinoline-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and dihydroquinolines .

Scientific Research Applications

2-Bromoquinoline-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoquinoline-6-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The bromine atom and nitrile group play crucial roles in its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H5BrN2

Molecular Weight

233.06 g/mol

IUPAC Name

2-bromoquinoline-6-carbonitrile

InChI

InChI=1S/C10H5BrN2/c11-10-4-2-8-5-7(6-12)1-3-9(8)13-10/h1-5H

InChI Key

DDBQBIHNQHJVMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1C#N

Origin of Product

United States

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